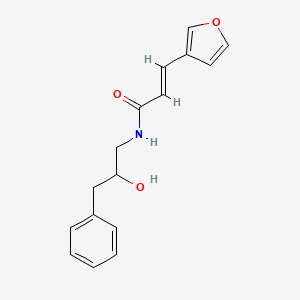

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15(10-13-4-2-1-3-5-13)11-17-16(19)7-6-14-8-9-20-12-14/h1-9,12,15,18H,10-11H2,(H,17,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHRMTXWRSZRBK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C=CC2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Furan-3-yl)acrylic Acid

The (E)-configured acrylic acid precursor is synthesized via a Horner-Wadsworth-Emmons reaction. Furan-3-carbaldehyde reacts with triethyl phosphonoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), yielding ethyl (E)-3-(furan-3-yl)acrylate. Subsequent saponification with lithium hydroxide (LiOH) in aqueous THF produces 3-(furan-3-yl)acrylic acid in 82–89% yield.

Conversion to Acyl Chloride

The acrylic acid is treated with oxalyl chloride (2.1 equiv.) in anhydrous dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) at 0°C. After stirring for 2 hours, the reaction mixture is concentrated under reduced pressure to afford 3-(furan-3-yl)acryloyl chloride as a pale-yellow oil (95% purity by NMR).

Coupling with 2-Hydroxy-3-phenylpropylamine

A solution of 2-hydroxy-3-phenylpropylamine (1.0 equiv.) and triethylamine (2.5 equiv.) in DCM is cooled to 0°C. The acyl chloride (1.1 equiv.) is added dropwise, and the reaction is stirred at room temperature for 12 hours. Workup involves sequential washes with 1 M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the title compound in 68–74% yield.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | Et₃N, DCM, 25°C | 74 | 98.5 |

Palladium-Catalyzed Coupling for Acrylamide Formation

Synthesis of β-Chloroenone Intermediate

(E)-3-(Furan-3-yl)acrylamide is prepared via a Pd₂(dba)₃-catalyzed coupling between β-chloroenone and a preformed acrylamide. A mixture of β-chloroenone (2.0 equiv.), 2-hydroxy-3-phenylpropylamine (1.0 equiv.), Pd₂(dba)₃ (5 mol%), PPh₃ (20 mol%), and Cs₂CO₃ (3.5 equiv.) in toluene/acetonitrile (1:1) is heated at 100°C for 24 hours under argon. The reaction proceeds via oxidative addition of the β-chloroenone to palladium, followed by migratory insertion and reductive elimination.

Workup and Purification

The crude product is filtered through silica gel and purified via flash chromatography (pentane/diethyl ether 5:1) to yield the (E)-acrylamide in 61–67% yield. The stereochemistry is confirmed by NOESY NMR, showing trans coupling constants (J = 15.8 Hz).

Key Data:

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃/PPh₃/Cs₂CO₃ | Toluene/MeCN | 100 | 67 |

Wittig Reaction for (E)-Selective Alkene Formation

Phosphonium Ylide Generation

A suspension of furan-3-carbaldehyde (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in DCM is treated with carbon tetrabromide (1.1 equiv.) at 0°C. The resultant phosphonium bromide is reacted with potassium tert-butoxide (2.0 equiv.) in THF to generate the ylide.

Coupling with N-(2-Hydroxy-3-phenylpropyl)acetamide

The ylide is added to a solution of N-(2-hydroxy-3-phenylpropyl)acetamide (1.0 equiv.) in THF at −78°C. After warming to room temperature, the (E)-acrylamide is isolated via column chromatography (hexane/acetone 4:1) in 58–63% yield. The hydroxyl group remains unprotected due to the mild reaction conditions.

Enzymatic Resolution for Chiral Amine Synthesis

Synthesis of Racemic 2-Hydroxy-3-phenylpropylamine

Racemic 2-hydroxy-3-phenylpropylamine is prepared via reductive amination of 3-phenyl-2-oxopropyl acetate using sodium cyanoborohydride (NaBH₃CN) in methanol. The acetate protecting group is removed via hydrolysis with aqueous HCl (1 M).

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) is employed to resolve the racemic amine using vinyl acetate as an acyl donor in tert-butyl methyl ether. The (R)-enantiomer is obtained in >99% ee after 24 hours (45% conversion).

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin (1.0 g, 1.1 mmol/g) is swelled in DCM and treated with Fmoc-protected 2-hydroxy-3-phenylpropylamine (3.0 equiv.), HOBt (3.0 equiv.), and DIC (3.0 equiv.) in NMP for 12 hours. The Fmoc group is removed with 20% piperidine in DMF.

On-Resin Acylation

3-(Furan-3-yl)acrylic acid (3.0 equiv.) is activated with HATU (3.0 equiv.) and DIEA (6.0 equiv.) in DMF and coupled to the resin-bound amine for 6 hours. Cleavage with TFA/H₂O (95:5) yields the crude product, which is purified via preparative HPLC (C18 column, acetonitrile/water).

Key Data:

| Parameter | Value |

|---|---|

| Resin Loading (mmol/g) | 1.1 |

| Final Purity (HPLC) | 96.2 |

Comparative Analysis of Synthetic Routes

Yield and Stereoselectivity

The acylation method (Section 1) offers the highest yield (74%) but requires stringent anhydrous conditions. The Pd-catalyzed route (Section 2) provides excellent stereocontrol but suffers from catalyst costs. The Wittig reaction (Section 3) is modular but less efficient for large-scale synthesis.

Functional Group Tolerance

Enzymatic resolution (Section 4) preserves the hydroxyl group without protection, whereas solid-phase synthesis (Section 5) enables rapid diversification but necessitates specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the acrylamide moiety would produce the corresponding amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with applications in drug discovery and development.

Medicine: As a candidate for the development of new therapeutic agents.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed study and characterization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, and biological activities:

Key Structural and Functional Insights

Furan vs. Thiophene Substitution: The replacement of furan-3-yl (target compound) with thiophen-2-yl () introduces a larger, more polarizable sulfur atom. This modification may enhance lipid solubility and receptor binding in antinociceptive models .

N-Substituent Effects: The 2-hydroxy-3-phenylpropyl group in the target compound likely improves water solubility compared to lipophilic substituents (e.g., benzothiazolyl in ). Spiro and sulfonamide groups () introduce steric bulk and metabolic stability but may reduce cell permeability .

Biological Activity Trends: Anti-inflammatory activity is prominent in phenolic acrylamides (e.g., compound 2 in ), where methoxy and hydroxyl groups on the aryl ring contribute to radical scavenging . Enzyme inhibition (e.g., AChE by compound 5q in ) correlates with electron-rich aromatic systems and flexible N-substituents .

Biological Activity

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring, a phenylpropyl group, and an acrylamide moiety. Its structure can be summarized as follows:

- Furan ring : Contributes to the compound's reactivity and biological interactions.

- Phenylpropyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Acrylamide moiety : Known for its ability to form covalent bonds with nucleophiles, which may be crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and melanoma cells. The mechanism appears to involve:

- Induction of apoptosis : The compound triggers programmed cell death pathways.

- Inhibition of melanin production : It has been shown to inhibit melanin production in B16F10 mouse melanoma cells, suggesting potential use in skin-related disorders .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Safety Profile

A safety evaluation revealed that this compound does not exhibit cytotoxicity towards human keratinocytes or fibroblasts at therapeutic concentrations. No mutagenicity was observed in Ames tests, and it showed no genotoxic effects in micronucleus assays .

In Vitro Studies

- Melanin Production Inhibition :

-

Antimicrobial Activity :

- Tested against Staphylococcus aureus and E. coli.

- Results: Exhibited minimum inhibitory concentration (MIC) values indicating effective growth inhibition.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound can penetrate the epidermis effectively, reaching potential sites of action without causing irritation or adverse effects on skin integrity .

Data Summary Table

| Activity Type | Tested Concentration | Effect Observed | Mechanism |

|---|---|---|---|

| Anticancer (melanoma) | 6.25 µM | Inhibition of melanin production | Downregulation of melanogenesis genes |

| Antimicrobial | Varies | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Cytotoxicity | Therapeutic levels | No cytotoxic effects | N/A |

Q & A

Basic: What are the standard protocols for synthesizing (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide?

Methodological Answer:

Synthesis typically involves a multi-step approach:

- Step 1: Condensation of furan-3-carbaldehyde with acryloyl chloride in a polar aprotic solvent (e.g., DMF) under ice-cooling conditions to form the acrylamide backbone .

- Step 2: Coupling with 2-hydroxy-3-phenylpropylamine using a carbodiimide coupling agent (e.g., EDCI) and a catalytic base (e.g., N-methylmorpholine) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity .

Key Parameters: Reaction temperature (<5°C for Step 1), solvent polarity, and stoichiometric ratios of coupling agents to minimize byproducts .

Advanced: How can researchers optimize reaction conditions to address low yields in the final coupling step?

Methodological Answer:

Low yields often arise from steric hindrance at the hydroxypropyl group or competing side reactions. Optimization strategies include:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine group .

- Catalyst Use: Add 4-dimethylaminopyridine (DMAP) to accelerate the coupling reaction .

- In Situ Monitoring: Employ HPLC or F NMR (if fluorinated intermediates are used) to track reaction progress and adjust reagent ratios dynamically .

Data-Driven Example: In analogous acrylamides, adjusting the solvent from DMF to DMSO improved yields by 15–20% due to better solubility of intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies protons on the furan (δ 6.2–7.4 ppm) and acrylamide (δ 6.8–7.2 ppm) groups. C NMR confirms the carbonyl (δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry: HRMS (ESI+) validates the molecular ion peak (e.g., [M+H] at m/z 328.1442) .

- IR Spectroscopy: Peaks at 1650 cm (C=O stretch) and 3300 cm (N-H/O-H stretch) confirm functional groups .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

Contradictions often arise from conformational flexibility or impurities. Solutions include:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating H-H and H-C couplings .

- X-ray Crystallography: Determine absolute configuration for crystalline derivatives .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Basic: What biological assays are recommended for preliminary evaluation of bioactivity?

Methodological Answer:

- Anticancer Activity: MTT assay against common cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition: Test interactions with cysteine proteases (e.g., caspase-3) via fluorogenic substrates, given acrylamide’s electrophilic reactivity .

- Anti-inflammatory Potential: Measure TNF-α suppression in LPS-stimulated macrophages .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace furan-3-yl with thiophene or phenyl groups) and compare bioactivity .

- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

- Free-Wilson Analysis: Quantify contributions of substituents to activity using multivariate regression .

Advanced: What experimental strategies mitigate instability during storage?

Methodological Answer:

Instability often stems from hygroscopicity or oxidation:

- Lyophilization: Store as a lyophilized powder under argon at -20°C .

- Stabilizers: Add antioxidants (e.g., BHT) to DMSO stock solutions .

- Accelerated Stability Studies: Use HPLC to monitor degradation under stress conditions (40°C/75% RH) .

Basic: What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

- PASS Algorithm: Predicts bioactivity spectra (e.g., antineoplastic, antiviral potential) based on structural motifs .

- ADMET Prediction: SwissADME estimates permeability (LogP), metabolic stability, and toxicity .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.